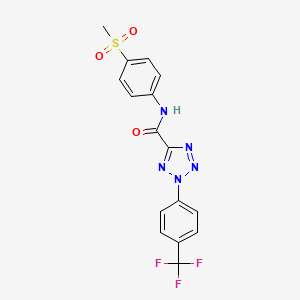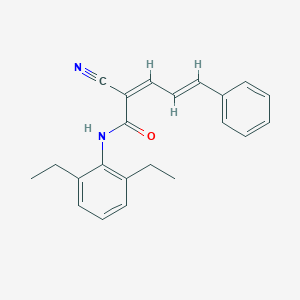
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of various medical conditions. It is a sulfonamide derivative and belongs to the class of loop diuretics. Furosemide is known for its ability to increase the excretion of water, sodium, and other electrolytes from the body, making it an effective treatment for edema, hypertension, and congestive heart failure.
科学的研究の応用
Molecular Structure and Properties
The compound N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide, and its related derivatives, exhibit interesting molecular characteristics due to their complex structure. For instance, compounds with similar structural frameworks show significant twists between their constituent rings, as evidenced in the molecule 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide. Such twists impact the molecule's spatial arrangement and potentially its interaction with other molecules (Asiri et al., 2012).
Biological Activity and Potential Applications
The biological activity of sulfonamide and pyrazole-based compounds has been a focal point of research, indicating a wide range of potential applications, especially in medicinal chemistry:
Carbonic Anhydrase Inhibition :
- Sulfonamide derivatives have been shown to inhibit human erythrocyte carbonic anhydrase isozymes effectively. Such inhibition is crucial as it plays a significant role in various physiological processes and can be a target for treating conditions like glaucoma, epilepsy, and altitude sickness (Büyükkıdan et al., 2017).
Antimicrobial and Antibacterial Activities :
- Pyrazole derivatives have been synthesized and shown to exhibit antimicrobial susceptibility against common pathogens like Staphylococcus aureus and Escherichia coli. The electron-withdrawing and electron-donating substituents in these compounds play a crucial role in their antimicrobial efficacy (Khumar et al., 2018).
Anti-inflammatory and Antithrombotic Drug Development :
- Studies involving molecular docking of diaryl furan derivatives against enzymes involved in the inflammatory pathway suggest their potential in developing potent anti-inflammatory and antithrombotic drugs. These compounds exhibit good binding affinity towards targets like cyclooxygenase-2 and thromboxane synthase, indicating their therapeutic potential (Sekhar et al., 2009).
Role in CNS Disorders :
- Arylsulfonamide derivatives of piperidines have been identified as selective ligands for receptors like 5-HT7, crucial in the central nervous system. Such compounds exhibit distinct antidepressant-like and pro-cognitive properties, indicating their potential in treating CNS disorders (Canale et al., 2016).
Anticancer Properties :
- Pyrazole-sulfonamide derivatives have shown promising in vitro antiproliferative activities against various cancer cell lines, suggesting their potential role in cancer treatment. Certain derivatives exhibit broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert et al., 2014).
Antimicrobial and Antioxidant Properties :
- Novel sulfonamides synthesized from Ampyrone have demonstrated significant antimicrobial activities against bacterial and fungal strains, as well as antioxidant properties. These findings suggest their potential application in developing antimicrobial and antioxidant agents (Badgujar et al., 2018).
特性
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c18-22(19,17-5-8-20-9-6-17)15-3-4-16-11-12(10-14-16)13-2-1-7-21-13/h1-2,7,10-11,15H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMKXTJAAYZCSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

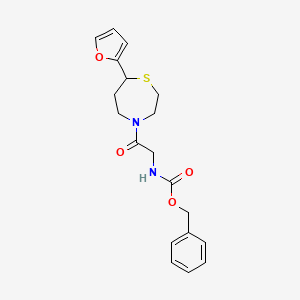
![5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2635406.png)
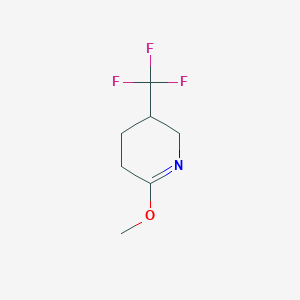
methanone](/img/structure/B2635411.png)
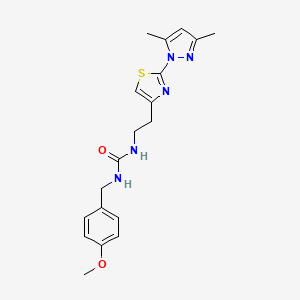
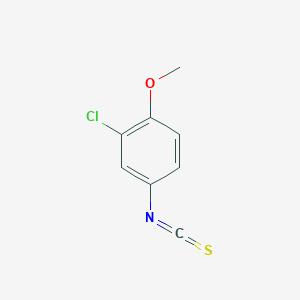
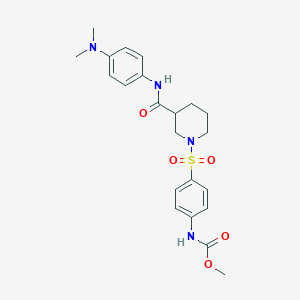
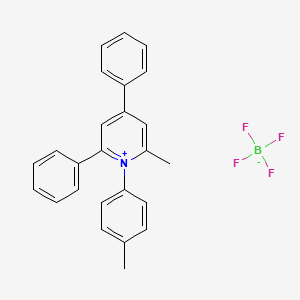
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2635421.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
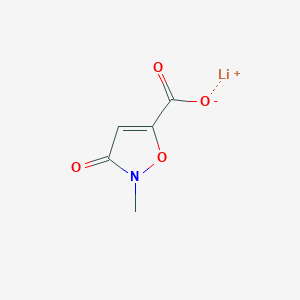
![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2635424.png)
